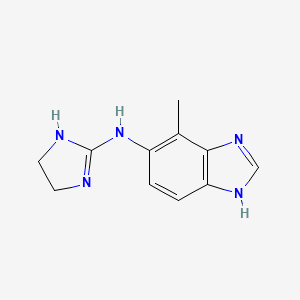

Povafonidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

177843-85-5 |

|---|---|

Molecular Formula |

C11H13N5 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)-4-methyl-1H-benzimidazol-5-amine |

InChI |

InChI=1S/C11H13N5/c1-7-8(16-11-12-4-5-13-11)2-3-9-10(7)15-6-14-9/h2-3,6H,4-5H2,1H3,(H,14,15)(H2,12,13,16) |

InChI Key |

KPMVPPWUQFJHCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN2)NC3=NCCN3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Bactericidal Mechanism of Povidone-Iodine

Executive Summary

Povidone-iodine (PVP-I) is a broad-spectrum antiseptic agent widely utilized in clinical and healthcare settings for the prevention and treatment of microbial infections. It is an iodophor, a stable chemical complex of polyvinylpyrrolidone (povidone) and iodine.[1][2] The bactericidal activity of PVP-I is mediated by the slow release of free molecular iodine (I₂) from the povidone carrier.[3][4] This release mechanism provides a sustained antimicrobial effect while minimizing the toxicity associated with elemental iodine.[1] The core mechanism of action is rapid and multi-targeted; free iodine penetrates the bacterial cell and indiscriminately attacks vital cellular components.[5][6] It oxidizes amino acids in proteins and enzymes, iodinates lipids in the cell membrane leading to physical disruption, and damages nucleic acids, collectively resulting in rapid cell death, often within seconds.[4][5][7][8] This multifaceted attack strategy is a key reason for the exceptionally low incidence of acquired bacterial resistance, making PVP-I a reliable antiseptic against a wide range of pathogens, including antibiotic-resistant strains.[9][10][11]

Introduction

Since the discovery of iodine's antimicrobial properties over 150 years ago, it has been a cornerstone of infection control.[3][6] However, elemental iodine solutions can be irritating, toxic, and unstable.[1] The development of povidone-iodine in the 1950s overcame these limitations by complexing iodine with the polymer povidone, creating an "iodophor".[1] This complex serves as a reservoir, slowly releasing the active microbicidal agent, free iodine, upon application.[3][7] PVP-I exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, protozoa, and viruses.[1][3][7] This technical guide provides an in-depth review of the molecular mechanisms underlying PVP-I's bactericidal action, supported by quantitative efficacy data and detailed experimental protocols relevant to researchers and drug development professionals.

The Role and Chemistry of Free Iodine

The efficacy of povidone-iodine is entirely dependent on the concentration of free molecular iodine (I₂) in solution.[3][7] The povidone polymer itself has no microbicidal activity but acts as a carrier and solubilizing agent.[3][12] In an aqueous solution, an equilibrium exists between the iodine complexed with the polymer and the free iodine that is constantly released.[5]

A unique characteristic of PVP-I solutions is the paradoxical relationship between dilution and free iodine concentration. As a stock 10% PVP-I solution is diluted, the equilibrium shifts, causing the concentration of free iodine to increase.[3][5] This concentration follows a bell-shaped curve, reaching its maximum at dilutions around 0.1% to 1%, after which further dilution decreases the free iodine level.[3][5] This chemical property directly correlates with bactericidal activity; several studies have demonstrated that dilute PVP-I solutions exhibit a more rapid and potent killing effect than the concentrated stock solution.[5][13][14]

Core Mechanism of Action Against Bacteria

The bactericidal action of povidone-iodine is not directed at a single, specific target. Instead, the released free iodine initiates a rapid, multi-pronged attack on the bacterial cell, a key factor in its broad-spectrum efficacy and the lack of reported microbial resistance.[2][10]

Initial Interaction and Cellular Penetration

The polyvinylpyrrolidone component of the complex has an affinity for microbial cell membranes, effectively delivering the iodine to the bacterial surface.[3][11] Being a small, highly reactive molecule, the released free iodine rapidly penetrates the bacterial cell wall and membrane.[5][6][15]

Multi-Targeted Lethal Attack

Once inside the microorganism, free iodine exerts its lethal effects through several simultaneous actions:

-

Disruption of Cell Wall and Membrane Integrity: Iodine attacks the unsaturated fatty acids found in bacterial membranes through oxidation and iodination.[2][5] This process alters the physical structure of the lipid bilayer, disrupting membrane integrity, increasing permeability, and causing the leakage of essential cellular contents, ultimately leading to cell lysis.[4][16]

-

Inactivation of Essential Enzymes and Proteins: Iodine is a potent oxidizing agent that reacts with fundamental amino acids, such as tyrosine and histidine, within microbial proteins.[4][7] This leads to the denaturation of critical structural proteins and the inactivation of enzymes, including those essential for the respiratory chain, effectively shutting down cellular metabolism.[7][16]

-

Damage to Nucleic Acids: Free iodine also targets and disrupts the structure of nucleotides and nucleic acids (DNA and RNA).[3][4][5] This interaction can inhibit replication and transcription, preventing the synthesis of necessary proteins and leading to cell death.[4][8]

This simultaneous assault on multiple critical sites ensures a rapid and irreversible bactericidal effect, typically occurring within 15 to 60 seconds.[5]

Caption: The multi-targeted mechanism of povidone-iodine against bacterial cells.

Quantitative Efficacy Data

The bactericidal efficacy of povidone-iodine has been quantified through various in vitro tests, including determination of minimum inhibitory/bactericidal concentrations and time-kill kinetics.

Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

| Bacterium | PVP-I Concentration (%) | Method | Reference |

| Staphylococcus aureus | 0.63% (MIC & MBC) | Broth Microdilution | [17] |

| Cutibacterium acnes | 0.4% (Lowest active conc.) | Dilution-Neutralization | [18] |

Time-Kill Kinetics

Time-kill assays measure the rate and extent of bactericidal activity over time. Studies consistently show that PVP-I acts rapidly, often achieving significant log reductions in viable organisms within seconds.

| Bacterial Isolates | PVP-I Concentration (%) | Exposure Time for No Growth | Reference |

| M. luteus, S. aureus | 0.25% | 30 seconds | [13][19] |

| M. nonliquefaciens, P. acnes, S. epidermidis, S. pneumoniae, K. oxytoca, P. aeruginosa | 0.05% - 5% | < 15 seconds | [19] |

| Periodontal Pathogens | 0.25% (1:400 dilution) | 15 seconds | [20] |

| S. aureus, M. chelonei | 0.1% (1:100 dilution) | < 15 seconds | [14] |

| Endophthalmitis Isolates (Coagulase-neg Staph., Strep. spp., S. aureus) | 10% | 5 minutes | [21] |

| Endophthalmitis Isolates (Coagulase-neg Staph., Strep. spp., S. aureus) | 5% | 15 minutes | [21] |

Note: The paradoxical effect is evident in these studies, where more dilute solutions (e.g., 0.25%) often demonstrate faster killing times than more concentrated solutions (e.g., 5% or 10%).[13][14][19]

Key Experimental Protocols

The following are standardized methodologies used to evaluate the bactericidal efficacy of antiseptics like povidone-iodine.

MIC/MBC Determination via Broth Dilution

This method determines the lowest concentration of an antiseptic needed to inhibit growth and to kill bacteria.[17]

Protocol Outline:

-

Serial Dilution: Prepare a series of twofold dilutions of the PVP-I solution in a liquid bacterial growth medium (e.g., Mueller-Hinton broth) in a multi-well plate.

-

Inoculation: Add a standardized suspension of the test bacterium (e.g., S. aureus at ~5x10⁵ CFU/mL) to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Reading: The MIC is the lowest PVP-I concentration in a well with no visible turbidity (bacterial growth).

-

MBC Determination: Take a small aliquot from each well showing no growth and plate it onto an agar medium that does not contain any antiseptic.

-

Re-incubation: Incubate the agar plates.

-

MBC Reading: The MBC is the lowest original PVP-I concentration that results in no bacterial growth on the agar subculture, indicating a ≥99.9% kill.

References

- 1. Povidone-iodine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]

- 5. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. caringsunshine.com [caringsunshine.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Iodine: An Elemental Force Against Infection [reviewofophthalmology.com]

- 11. Povidone Iodine, a broad-spectrum antiseptic - Microwin [microwinlabs.com]

- 12. Mechanisms of the action of povidone-iodine against human and avian influenza A viruses: its effects on hemagglutination and sialidase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Povidone-iodine concentration and in vitro killing time of bacterial corneal ulcer isolates | Digital Journal of Ophthalmology [djo.harvard.edu]

- 14. Increased bactericidal activity of dilute preparations of povidone-iodine solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]

- 18. mdpi.com [mdpi.com]

- 19. Povidone-iodine concentration and in vitro killing time of bacterial corneal ulcer isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bactericidal effects of povidone-iodine solution to oral pathogenic bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Povidone-Iodine's Virucidal Efficacy: A Technical Guide for Researchers

An in-depth analysis of the broad-spectrum virucidal activity of povidone-iodine (PVP-I), detailing its efficacy against a range of viruses, the methodologies for its evaluation, and its mechanism of action.

Povidone-iodine (PVP-I) is a broad-spectrum antiseptic agent with well-documented activity against a wide array of pathogens, including bacteria, fungi, protozoa, and notably, viruses.[1][2] Its long-standing use in medical and personal hygiene is attributed to its potent microbicidal properties and a lack of documented microbial resistance.[3][4] This technical guide provides a comprehensive overview of the virucidal activity spectrum of PVP-I, tailored for researchers, scientists, and drug development professionals.

Quantitative Assessment of Virucidal Activity

The virucidal efficacy of povidone-iodine has been demonstrated against both enveloped and non-enveloped viruses, often with rapid inactivation times. The following tables summarize the quantitative data from various in vitro studies, highlighting the effective concentrations, contact times, and resultant viral titer reductions.

| Virus Family | Virus | Virus Type | PVP-I Concentration | Contact Time | Log Reduction |

| Coronaviridae | SARS-CoV | Enveloped | Various products | 2 minutes | >5.07 |

| Coronaviridae | SARS-CoV-2 | Enveloped | 0.45% | 60 seconds | ≥4 |

| Coronaviridae | SARS-CoV-2 | Enveloped | 0.45%, 1%, 7.5%, 10% | 30 seconds | ≥4 |

| Orthomyxoviridae | Influenza A viruses (H1N1, H5N1, H5N3, H7N7, H9N2) | Enveloped | 0.23% - 2% | 10 seconds | Below detection limit |

| Orthomyxoviridae | Swine influenza viruses (H1N1, H1N2, H3N2) | Enveloped | Various products | 10 seconds | Below detection limit |

| Adenoviridae | Adenovirus (multiple ocular types) | Non-enveloped | 0.4%, 2%, 5% | 1 - 60 minutes | ≥3 |

| Adenoviridae | Adenovirus type 5 | Non-enveloped | "Betaisodona solution" | 3 - 5 minutes | ≥4 |

| Adenoviridae | Adenovirus type 40 | Non-enveloped | 0.025% - 0.050% | 20 seconds | ≥1.75 - ≥2.08 |

| Caliciviridae | Murine Norovirus (MNV) | Non-enveloped | 0.2% | 15 seconds | 4 |

| Papillomaviridae | Bovine Papillomavirus (BPV) | Non-enveloped | 0.1% | 15 minutes | ~1 (90% inactivation) |

| Papillomaviridae | Bovine Papillomavirus (BPV) | Non-enveloped | 0.3% | 15 minutes | ~3 (99.9% inactivation) |

| Filoviridae | Ebola virus (EBOV) | Enveloped | 4%, 7.5%, 10% | 15 seconds | >4 to >5 |

| Flaviviridae | Zika virus (ZIKV) | Enveloped | 0.1% | Not specified | 6 (100% inactivation) |

| Togaviridae | Chikungunya virus (CHIKV) | Enveloped | 0.1% | Not specified | 6 (100% inactivation) |

| Herpesviridae | Herpes Simplex Virus (HSV) | Enveloped | 7.5% | 30 seconds | Significant reduction |

| Picornaviridae | Poliovirus type 1 | Non-enveloped | "Betaisodona solution" | ≥60 minutes | ≥4 |

| Polyomaviridae | Polyomavirus SV40 | Non-enveloped | "Betaisodona solution" | 0.5 minutes | ≥4 |

Mechanism of Virucidal Action

The primary virucidal agent in PVP-I is free iodine, which is slowly released from the povidone-iodine complex.[5] This sustained release allows for prolonged antimicrobial activity with reduced toxicity compared to elemental iodine.[3] The mechanism of action is multifaceted and direct, involving the oxidation of key microbial structures.[1] Free iodine rapidly penetrates viral particles and disrupts their integrity by:

-

Protein Oxidation: Reacting with amino acids, particularly tyrosine and histidine, leading to the denaturation of critical viral enzymes and structural proteins.[5]

-

Nucleic Acid Damage: Interacting with and damaging the viral genome (DNA or RNA).[5]

-

Cell Membrane Disruption: Oxidizing fatty acids in the viral envelope (for enveloped viruses), leading to membrane disruption and leakage of cellular contents.[1][5]

This multi-pronged attack explains the broad-spectrum activity of PVP-I and the lack of observed viral resistance.

Experimental Protocols for Virucidal Activity Assessment

The virucidal efficacy of povidone-iodine is typically evaluated using standardized in vitro methodologies. The European Standard EN14476 is a frequently cited guideline for these assessments.[6][7] The core of these protocols involves exposing a known concentration of a virus to the disinfectant for a specified contact time under controlled conditions.

Key Methodologies:

-

Quantitative Suspension Test (e.g., EN 14476): This is a widely used method to determine the virucidal activity of a liquid chemical disinfectant.[8][9]

-

Principle: A suspension of the test virus in a solution containing interfering substances (to simulate clean or dirty conditions) is mixed with the povidone-iodine product at the desired concentration.[6]

-

Procedure: After a defined contact time, the action of the disinfectant is immediately neutralized. The remaining infectious virus is then quantified using either a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.

-

Endpoint: The reduction in viral titer is calculated by comparing the titer of the virus exposed to the disinfectant with the titer of a virus control (exposed to a diluent instead of the disinfectant). A log reduction of ≥ 4 (99.99% reduction) is generally considered to indicate virucidal activity.[7]

-

-

Plaque Assay: This technique is used to determine the number of plaque-forming units (PFU) in a virus sample, which represents the number of infectious virus particles.

-

Principle: A confluent monolayer of susceptible host cells is infected with serial dilutions of the virus sample (post-disinfectant exposure and neutralization).

-

Procedure: The infected cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) to restrict the spread of progeny virus to adjacent cells. This results in the formation of localized areas of cell death or cytopathic effect (CPE), known as plaques, each originating from a single infectious virus particle.

-

Endpoint: The plaques are visualized (e.g., by staining) and counted to calculate the viral titer in PFU/mL.

-

-

TCID50 Assay: This is an endpoint dilution assay used to quantify infectious virus.

-

Principle: Serial dilutions of the virus sample are added to replicate wells of a microtiter plate containing susceptible host cells.

-

Procedure: The plates are incubated, and the wells are scored for the presence or absence of CPE.

-

Endpoint: The dilution at which 50% of the cell cultures are infected is determined, and this is used to calculate the TCID50/mL, often using the Spearman-Kärber method.

-

Conclusion

Povidone-iodine demonstrates rapid and broad-spectrum virucidal activity against a diverse range of enveloped and non-enveloped viruses. Its effectiveness is attributed to the release of free iodine, which directly inactivates viral particles through the oxidation of essential molecular components. The standardized methodologies for assessing virucidal efficacy provide a robust framework for the continued evaluation and development of PVP-I-based antiviral formulations. For researchers and drug development professionals, povidone-iodine remains a highly relevant and effective agent in the context of infection control and prevention.

References

- 1. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Evaluation of the Virucidal Activity of Different Povidone–Iodine Formulations Against Murine and Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of the action of povidone-iodine against human and avian influenza A viruses: its effects on hemagglutination and sialidase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]

- 6. Povidone-iodine hand wash and hand rub products demonstrated excellent in vitro virucidal efficacy against Ebola virus and modified vaccinia virus Ankara, the new European test virus for enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Virucidal Effect of Povidone-Iodine Against SARS-CoV-2 [journal-jbv.apub.kr]

- 8. Virucidal efficacy of povidone-iodine-containing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Povidone-Iodine Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of povidone-iodine (PVP-I), a widely used antiseptic. It details experimental protocols, summarizes key data, and illustrates the underlying mechanisms and workflows.

Introduction to Povidone-Iodine (PVP-I)

Povidone-iodine is a stable chemical complex of povidone (polyvinylpyrrolidone, PVP) and elemental iodine.[1][2] Discovered in 1955, it was developed to overcome the limitations of elemental iodine, such as poor water solubility, skin irritation, and instability.[3][4] PVP, a synthetic polymer, acts as a carrier and solubilizing agent for iodine, forming a water-soluble complex.[4][5] This complex serves as an "iodophor," a reservoir that gradually releases free iodine, which is the active microbicidal agent.[4][6] This controlled release mechanism ensures sustained antiseptic action while minimizing the harsh effects associated with pure iodine.[4]

PVP-I exhibits a broad spectrum of antimicrobial activity against bacteria (including antibiotic-resistant strains), viruses, fungi, and protozoa.[7][8] Its primary mechanism of action involves the released free iodine penetrating microbial cell walls and oxidizing key cellular components like proteins, nucleotides, and fatty acids, leading to rapid cell death.[6][7][9]

Synthesis of Povidone-Iodine Complexes

The synthesis of PVP-I involves the reaction of PVP with elemental iodine.[3] The process can be carried out using different methods, including solid-phase and solution-phase reactions, to form a complex containing between 9.0% and 12.0% available iodine, calculated on a dry basis.[1][10]

General Synthesis Workflow

The overall process for producing and verifying PVP-I complexes follows a structured workflow from raw materials to final product characterization.

Experimental Protocols

a) Solid-Phase Synthesis Protocol

This method involves the direct reaction of solid PVP and iodine.

-

Mixing: Combine Polyvinylpyrrolidone K30 (84.8% by weight) and elemental iodine (15.2% by weight) in a sealed solid-phase reactor.[11]

-

Homogenization: Slowly rotate the reactor for 30-40 minutes to ensure the materials are uniformly mixed.[11]

-

Reaction: Gradually heat the reactor to a temperature of 70-80°C and maintain this temperature for 15-17 hours to facilitate the complexation reaction.[11]

-

Agitation: During the reaction, continuously rotate the reactor forwards and backwards every 10-15 minutes to ensure homogeneity.[11]

-

Cooling and Collection: Once the reaction time is complete, allow the reactor to cool down. Discharge the resulting solid povidone-iodine complex and screen it to obtain the final product.[11]

b) Aqueous Solution Synthesis Protocol

This method uses water as a solvent to facilitate the reaction.

-

PVP Solution Preparation: In a suitable reaction vessel, dissolve Polyvinylpyrrolidone (PVP) in deionized water to create a solution with a PVP concentration of 10% to 60% by weight.[12]

-

Additive Introduction: Add a catalyst or stabilizing agent such as formic acid, oxalic acid, or potassium iodide to the PVP solution.[12] For example, a formulation may include 1.17% potassium iodide.

-

Iodine Addition: While stirring, introduce elemental iodine (e.g., 2.34% by weight) into the solution.

-

Reaction: Continue stirring the mixture at a controlled temperature (e.g., 20°C or up to 70°C) for a specified duration (e.g., 2 to 20 hours) to allow for the complete formation of the PVP-iodine complex.[12]

-

Final Formulation: After the reaction, other components like co-solvents (e.g., n-propanol) may be added, and the solution is cooled to yield the final product.

Summary of Synthesis Parameters

The following table summarizes typical parameters for different synthesis approaches.

| Parameter | Solid-Phase Method | Aqueous Solution Method (Acid-Catalyzed) | Aqueous Solution Method (KI-Mediated) |

| PVP Type | K30[11] | K10 to K35[12] | K30 |

| Reactants | PVP, Elemental Iodine[11] | PVP, Elemental Iodine, Formic/Oxalic Acid[12] | PVP, Iodine, Potassium Iodide |

| Temperature | 70 - 80 °C[11] | ~70 °C[12] | ~20 °C |

| Reaction Time | 15 - 17 hours[11] | ~20 hours[12] | ~2 hours |

| Key Feature | Solvent-free reaction[11] | Forms a specific iodine:iodide ratio (~2:1)[12] | Utilizes KI to aid in iodine solubilization |

Characterization of Povidone-Iodine Complexes

Characterization is crucial to ensure the quality, stability, and efficacy of the PVP-I complex. This involves a series of identification tests, quantitative analyses, and physicochemical assessments as specified in pharmacopeias like the United States Pharmacopeia (USP).[10]

Identification Tests

-

Starch Test: A primary identification test where a drop of a 1-in-10 PVP-I solution added to a dilute starch solution produces a deep blue color, confirming the presence of iodine.[10][13]

-

Film Formation: A 1-in-10 solution, when spread on a glass plate and air-dried, forms a brown, dry, non-smearing film that is readily soluble in water.[10]

Quantitative Analysis: Assay for Available Iodine

"Available iodine" refers to the iodine that can be titrated with sodium thiosulfate and is responsible for the antiseptic activity.[14] The USP specifies that PVP-I must contain not less than 9.0% and not more than 12.0% available iodine on a dried basis.[10]

Experimental Protocol (USP Method):

-

Sample Preparation: Accurately weigh approximately 5.0 g of the PVP-I sample and place it in a 400-mL beaker.

-

Dissolution: Add 200 mL of water. Cover the beaker and stir with a mechanical stirrer at room temperature for a maximum of 1 hour to dissolve the sample as completely as possible.[10]

-

Titration: Immediately titrate the solution with 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.

-

Endpoint Detection: As the endpoint is approached (the solution color fades to a pale yellow), add 3 mL of starch indicator solution (TS). A deep blue color will form.

-

Completion: Continue the titration with sodium thiosulfate until the blue color completely disappears.

-

Calculation: Perform a blank determination and make any necessary corrections. The available iodine content is calculated based on the volume of titrant used.[10]

Physicochemical Characterization

a) UV-Visible Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic transitions within the PVP-I complex, particularly those involving the triiodide ion (I₃⁻), which is formed in solution.

-

Protocol: Prepare a dilute aqueous solution of the PVP-I complex. Scan the solution using a UV-Vis spectrophotometer, typically from 200 nm to 600 nm.

-

Interpretation: The spectrum of PVP-I typically shows characteristic absorption peaks. The triiodide anion (I₃⁻) exhibits strong absorption bands around 290 nm and 360 nm.[15] The intensity of these peaks can be correlated with the concentration of available iodine.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the complexation of iodine with PVP by observing shifts in the characteristic vibrational bands of the PVP polymer.

-

Protocol: Prepare a sample by mixing the PVP-I powder with potassium bromide (KBr) and pressing it into a disk. Analyze the disk using an FTIR spectrometer.

-

Interpretation: The spectrum of pure PVP shows a prominent peak for the carbonyl group (C=O) stretching vibration, typically around 1650 cm⁻¹.[16] Upon complexation with iodine, this peak may shift or broaden, indicating an interaction between the iodine and the carbonyl group of the pyrrolidone ring.[16]

Summary of Characterization Data

This table presents typical specifications and results from the characterization of PVP-I.

| Parameter | Method | Specification / Typical Value | Reference |

| Available Iodine | Iodometric Titration | 9.0% - 12.0% (on dried basis) | [1][10] |

| Iodide Ion | Titration | ≤ 6.6% | [10] |

| Nitrogen Content | Nitrogen Determination | 9.5% - 11.5% (on dried basis) | [10][13] |

| Loss on Drying | Gravimetric (105°C) | ≤ 8.0% | [10] |

| pH (1 in 100 solution) | Potentiometry | 1.5 - 3.5 | [13] |

| UV-Vis λmax (I₃⁻) | Spectroscopy | ~290 nm, ~360 nm | [15] |

| FTIR (C=O stretch) | Spectroscopy | Shift/broadening from ~1650 cm⁻¹ | [16] |

| Heavy Metals | Method II <231> | ≤ 0.002% (20 ppm) | [10] |

Mechanism of Antimicrobial Action

The antiseptic efficacy of PVP-I is driven by the release of free iodine from the povidone complex.[6] This process is a dynamic equilibrium in aqueous solution.[7] The free iodine then exerts a powerful, broad-spectrum microbicidal effect through multiple modes of action, making the development of microbial resistance highly unlikely.[6][8]

The key steps in the mechanism are:

-

Iodine Release: In an aqueous environment, the PVP-I complex is in equilibrium with a small concentration of free, unbound iodine.[7]

-

Cell Penetration: As a small molecule, free iodine rapidly penetrates the cell walls and membranes of microorganisms.[4][7]

-

Oxidation: Iodine acts as a potent oxidizing agent, attacking vital cellular components.[9] It reacts with amino acids (like tyrosine and histidine) in proteins, nucleotides in DNA and RNA, and unsaturated fatty acids in cell membranes.[6][7]

-

Cellular Disruption: This widespread oxidation leads to the denaturation of structural proteins and enzymes, interference with nucleic acid function, and loss of cell membrane integrity.[6][9]

-

Cell Death: The culmination of these disruptive events results in rapid microbial cell death.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Povidone-iodine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]

- 7. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Povidone Iodine, a broad-spectrum antiseptic - Microwin [microwinlabs.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. uspbpep.com [uspbpep.com]

- 11. CN1341361A - Preparation method of povidone-iodine - Google Patents [patents.google.com]

- 12. US4402937A - Preparation of PVP-iodine - Google Patents [patents.google.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. septapharma.com.tr [septapharma.com.tr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

stability of povidone-iodine solutions under different conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical factors influencing the stability of povidone-iodine (PVP-I) solutions. Understanding the degradation kinetics and the impact of various environmental conditions is paramount for ensuring the efficacy and safety of this widely used antiseptic. This document provides a comprehensive overview of the stability profile of PVP-I, detailed experimental protocols for its assessment, and quantitative data to support formulation and storage decisions.

Introduction to Povidone-Iodine and its Stability

Povidone-iodine is a complex of polyvinylpyrrolidone (povidone or PVP) and iodine.[1] It is a widely utilized antiseptic due to its broad-spectrum antimicrobial activity against bacteria, fungi, protozoa, and viruses.[1] The antimicrobial efficacy of PVP-I is attributed to the release of free iodine from the povidone-iodine complex in solution.[1] The stability of these solutions is, therefore, of utmost importance, as the concentration of "available iodine" directly correlates with its germicidal properties. The degradation of povidone-iodine primarily involves the reduction of available iodine to iodide ions, which lack antiseptic activity. This process can be influenced by several factors, including temperature, light, pH, and the concentration of the solution itself.

Factors Affecting the Stability of Povidone-Iodine Solutions

The stability of available iodine in PVP-I solutions is significantly affected by light, temperature, and the sealability of the container.[2]

Effect of Temperature

Elevated temperatures accelerate the degradation of povidone-iodine solutions, leading to a loss of available iodine. Conversely, storage at lower temperatures enhances stability. The optimal storage condition to maintain the highest concentration of available iodine is in a closed, light-shielded container at 4°C.[2] While some studies have shown that 10% povidone-iodine can be stored at 37°C for up to six months without a significant loss of available iodine, dilute solutions are more susceptible to degradation at elevated temperatures. For instance, a 0.3% PVP-I solution showed a drop in activity below USP standards after three months at room temperature and after only one month at 40°C.[3]

Effect of Light

Exposure to light, particularly UV light, can induce the photodegradation of povidone-iodine. This is why it is commonly recommended to store these solutions in dark or amber-colored containers to minimize light exposure.[2]

Effect of pH

The pH of a povidone-iodine solution is a critical factor for its stability and efficacy. The effective pH range for PVP-I is generally between 1.5 and 6.5.[4] The stability of dilute PVP-I solutions has been shown to be better at a lower pH.[5]

Effect of Concentration

There is an inverse relationship between the concentration of a povidone-iodine solution and its rate of decomposition.[3] More dilute solutions tend to be less stable and lose available iodine more rapidly than more concentrated solutions. For example, at 52°C over 14 days, a 10% PVP-I solution showed approximately 3.5% decomposition, whereas a 1% solution decomposed by 9%, and a 0.1% solution by 15%.[3]

Effect of Packaging Material

The choice of packaging material can significantly impact the stability of dilute povidone-iodine solutions. While high-density polyethylene (HDPE) is commonly used for more concentrated solutions (e.g., 10% PVP-I), studies have shown that for dilute solutions (<5%), polyethylene terephthalate (PET) bottles provide superior stability compared to polypropylene (PP), HDPE, and even amber glass.[5] For instance, a 1.0% PVP-I solution at pH 5.5 stored at 25°C for 6 months retained 99.1% of its available iodine in a PET bottle, compared to 88.2% in a PP bottle and 86.8% in an amber glass bottle.[5] Low-density polyethylene (LDPE) has been found to be unsuitable for packaging dilute PVP-I solutions due to poor stability.[5]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of povidone-iodine solutions under various conditions.

Table 1: Stability of 0.5% Povidone-Iodine Solution After 4 Weeks

| Storage Condition | Container | Available Iodine Remaining (%) |

| Room Temperature, Light-Unshielded | Closed | ~90% (validity of 3-4 weeks) |

| 4°C, Light-Shielded | Closed | Highest stability observed |

Data adapted from a study on the stability of 0.5% povidone-iodine solution prepared from various commercial products.[2]

Table 2: Stability of Dilute Povidone-Iodine Solutions in Different Containers at 25°C (pH 5.5)

| PVP-I Concentration | Container | % Available Iodine Remaining (3 months) | % Available Iodine Remaining (6 months) |

| 1.0% | PET | >95% | 99.1% |

| 1.0% | PP | ~90% | 88.2% |

| 1.0% | Amber Glass | ~90% | 86.8% |

| 0.6% | PET | >95% | 92.8% |

| 0.6% | PP | ~80% | 76.6% |

| 0.6% | Amber Glass | ~65% | 61.0% |

Data derived from a study on stable pharmaceutical articles containing dilute povidone iodine formulations.[5]

Table 3: Stability of Dilute Povidone-Iodine Solutions in PET Bottles at Different Temperatures (pH 5.5)

| PVP-I Concentration | Temperature | % Available Iodine Remaining (3 months) |

| 1.0% | 5°C | ~100% |

| 1.0% | 25°C | >95% |

| 1.0% | 40°C | ~90% |

| 0.6% | 5°C | ~100% |

| 0.6% | 25°C | >95% |

| 0.6% | 40°C | ~85% |

Data derived from a study on stable pharmaceutical articles containing dilute povidone iodine formulations.[5]

Table 4: Degradation Rate of Povidone-Iodine Topical Solutions (10%) at 25-30°C

| Product | Degradation Rate (% loss of available iodine per month) | Predicted Shelf-Life (95% confidence) |

| A | 0.17 | 4 years, 10 months |

| B | 0.53 | 1 year, 11 months |

| C | 0.19 | 8 years, 3 months |

| D | 0.54 | 2 years, 8 months |

| E | 0.47 | 1 year, 11 months |

Data from a long-term stability study on five commercial povidone-iodine topical solutions.[6]

Experimental Protocols

Accurate assessment of povidone-iodine stability relies on validated analytical methods. The following are detailed protocols for the determination of available iodine and iodide ion, key indicators of PVP-I degradation.

Determination of Available Iodine

This method is based on the redox titration of available iodine with a standardized sodium thiosulfate solution.

Reagents and Equipment:

-

0.1 N Sodium Thiosulfate (Na₂S₂O₃) volumetric solution

-

Starch indicator solution (TS)

-

400 mL beaker

-

Mechanical stirrer

-

Buret

-

Analytical balance

Procedure:

-

Accurately weigh approximately 5 g of the Povidone-Iodine solution into a 400-mL beaker.[7]

-

Add 200 mL of water to the beaker.[7]

-

Cover the beaker and stir the solution using a mechanical stirrer at room temperature for a maximum of 1 hour to ensure complete dissolution.[7]

-

Immediately titrate the solution with 0.1 N sodium thiosulfate VS.[7]

-

As the endpoint is approached (the solution color fades to a pale yellow), add 3 mL of starch TS. The solution will turn a deep blue color.[7]

-

Continue the titration until the blue color disappears.[7]

-

Perform a blank determination and make any necessary corrections.[7]

Calculation: Each mL of 0.1 N sodium thiosulfate is equivalent to 12.69 mg of available iodine (I).[7]

Determination of Iodide Ion

The determination of iodide ion content is crucial as it represents the primary degradation product of available iodine.

Reagents and Equipment:

-

Sodium bisulfite test solution (TS)

-

0.1 N Silver Nitrate (AgNO₃) volumetric solution

-

Nitric Acid (HNO₃)

-

0.1 N Ammonium Thiocyanate (NH₄SCN) volumetric solution

-

Ferric Ammonium Sulfate indicator solution (TS)

-

250 mL conical flask

-

Buret

-

Analytical balance

Procedure for Total Iodine Determination:

-

Accurately weigh approximately 500 mg of the Povidone-Iodine solution and dissolve it in 100 mL of water in a 250-mL conical flask.[7]

-

Add sodium bisulfite TS dropwise until the color of iodine has completely disappeared.[7]

-

Add 25.0 mL of 0.1 N silver nitrate VS and 10 mL of nitric acid, then mix.[7]

-

Titrate the excess silver nitrate with 0.1 N ammonium thiocyanate VS, using ferric ammonium sulfate TS as the indicator, until a persistent reddish-brown color is observed.[7]

-

Perform a blank determination.[7]

Calculation of Total Iodine: Each mL of 0.1 N silver nitrate is equivalent to 12.69 mg of total iodine (I).[7]

Calculation of Iodide Ion: Subtract the percentage of available iodine (determined in section 4.1) from the percentage of total iodine (both calculated on a dried basis) to obtain the percentage of iodide ion.[7]

Visualizations

Povidone-Iodine Equilibrium and Degradation Pathway

References

- 1. Povidone-Iodine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KR20200081160A - Povidone-Iodine Stable Compositions Containing Sodium Chloride - Google Patents [patents.google.com]

- 4. rjptonline.org [rjptonline.org]

- 5. WO2021034421A1 - Stable pharmaceutical articles containing dilute povidone iodine formulations - Google Patents [patents.google.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. Povidone-Iodine [drugfuture.com]

The Evolution of Povidone-Iodine: A Technical Guide to its Historical Development as a Landmark Antiseptic

Introduction: For over half a century, povidone-iodine (PVP-I) has been a cornerstone of antiseptic practice in clinical and public health settings. Its development marked a significant advancement over traditional iodine preparations, offering a broad-spectrum, effective, and well-tolerated agent for infection prevention and treatment. This technical guide provides an in-depth exploration of the historical development of povidone-iodine, detailing its discovery, mechanism of action, key experimental evaluations, and the evolution of its formulations. Tailored for researchers, scientists, and drug development professionals, this document synthesizes historical context with quantitative data and detailed methodologies to provide a comprehensive understanding of this essential antiseptic.

From Elemental Irritant to Tamed Iodophor: The Genesis of Povidone-Iodine

The antiseptic properties of iodine have been recognized since its discovery in 1811 by Bernard Courtois.[1][2] Throughout the 19th and early 20th centuries, aqueous and alcoholic solutions of iodine (tinctures) were widely used for treating wounds and preventing skin infections.[1][2] However, the utility of elemental iodine was hampered by significant drawbacks, including severe skin irritation, staining of tissues, and potential toxicity upon absorption.[1][2][3]

The breakthrough came in 1955 from the work of H. A. Shelanski and M. V. Shelanski at the Industrial Toxicology Laboratories in Philadelphia.[1][4] They developed a novel chemical complex by combining elemental iodine with the polymer polyvinylpyrrolidone (povidone or PVP). This new entity, povidone-iodine (PVP-I), was classified as an "iodophor"—a carrier molecule that binds iodine and releases it slowly.[2][4] This controlled release mechanism maintained the potent, broad-spectrum antimicrobial activity of iodine while significantly mitigating its irritant and toxic properties.[1][5] Initial in vitro tests demonstrated its powerful antibacterial action, and subsequent animal studies confirmed its superior safety profile compared to traditional iodine tinctures.[1][4] Povidone-iodine entered commercial use in 1955 and was later included on the World Health Organization's List of Essential Medicines.[1]

Quantitative Analysis: Efficacy and Safety

The superiority of povidone-iodine over its predecessors and its efficacy against a wide range of pathogens have been quantified in numerous studies. The following tables summarize key quantitative data regarding its toxicity, antimicrobial efficacy, and cytotoxicity.

Table 1: Comparative Acute Oral Toxicity

This table illustrates the significant improvement in safety of povidone-iodine over elemental iodine.

| Compound | Test Animal | LD50 (Median Lethal Dose) | Citation |

| Povidone-Iodine (10% Solution) | Mouse | > 2,000 mg/kg | [6][7] |

| Iodine | Rat | 14,000 mg/kg | [6] |

| Iodine | Mouse | 22,000 mg/kg | [6] |

Note: The povidone-iodine LD50 is based on a modern limit test; the exact value is above 2,000 mg/kg. The data for pure iodine is provided for context.

Table 2: Antimicrobial Efficacy (Time-Kill Assay Data)

This table presents the bactericidal effectiveness of povidone-iodine against clinically relevant bacteria, demonstrating rapid action.

| Organism | PVP-I Concentration | Exposure Time | Log Reduction (CFU/mL) | Citation |

| MRSA (10 isolates) | 1% | 30 seconds | > 5.0 | [4][8] |

| MRSA | 10% | 2 minutes | > 3.0 (Bactericidal) | [9][10] |

| MSSA | 10% | 2 minutes | > 3.0 (Bactericidal) | [9][10] |

| Coagulase-Negative Staphylococcus | 10% | 2 minutes | > 3.0 (Bactericidal) | [9][10] |

| SARS-CoV-2 | 0.5% | 15 seconds | > 3.0 | [4] |

Table 3: In Vitro Cytotoxicity Data

While safer in vivo, povidone-iodine can exhibit cytotoxicity to host cells, a factor in its application for open wound care.

| Cell Type | PVP-I Concentration | Exposure Time | Observation | Citation |

| Human Skin Fibroblasts | 1% | 24 hours | Total inhibition of cell growth | [11] |

| Human Skin Fibroblasts | 0.1% | 24 hours | Total inhibition of cell growth | [11] |

| Human Skin Fibroblasts | 0.025% | >48 hours | Progressive retardation of growth | [11] |

| Human Fibroblasts (HF) | Standard (10%) | 5 seconds | 0.15% ± 0.13% cell survival | [12] |

| Human Fibroblasts (HF) | Standard (10%) | 1 minute | Reduced wound closure capacity | [13] |

Key Experimental Protocols

The development and validation of povidone-iodine relied on specific experimental methodologies. The following sections detail the protocols for key assays.

Protocol: Acute Oral Toxicity - Limit Test (Rodent)

This protocol is representative of modern methods used to assess the acute toxicity of a substance like povidone-iodine.

-

Animal Selection: Healthy, young adult mice (e.g., Swiss albino) are used, typically 8-12 weeks old. Animals are acclimatized for at least one week.

-

Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

-

Dosing: A limit dose of 2,000 mg/kg body weight is administered to a group of 5-10 mice. A control group receives a sham administration (e.g., saline).

-

Administration: The calculated dose of the povidone-iodine solution is administered orally via gavage. Animals are fasted prior to dosing.

-

Observation (Short-term): Mice are observed continuously for the first 30 minutes, then periodically for the first 24 hours, paying close attention during the first 4 hours for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic or central nervous system activity).

-

Observation (Long-term): The animals are further observed daily for a total of 14 days for any signs of delayed toxicity or mortality. Body weight is recorded weekly.

-

Necropsy: At the end of the 14-day period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study), and key organs (liver, kidney) are harvested for histopathological examination.

-

Endpoint: The LD50 is determined to be greater than 2,000 mg/kg if mortality is low (e.g., ≤ 1 animal) and no significant signs of toxicity are observed.[6]

Protocol: Antimicrobial Time-Kill Assay

This protocol is used to determine the rate at which an antiseptic kills a specific microorganism.

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., MRSA, S. aureus) is prepared. Bacteria are grown in a suitable broth (e.g., Tryptic Soy Broth) to reach the logarithmic growth phase. The culture is then diluted to a final concentration of approximately 1x10^6 Colony Forming Units (CFU)/mL.

-

Antiseptic Preparation: The povidone-iodine solution is prepared at the desired test concentration (e.g., 10%, 1%, 0.1%).

-

Exposure: At time zero, a precise volume of the microbial inoculum is added to a precise volume of the antiseptic solution. The mixture is vortexed and maintained at a controlled temperature (e.g., 37°C).

-

Sampling and Neutralization: At specified time points (e.g., 15s, 30s, 1 min, 2 min, 5 min), an aliquot of the mixture is removed and immediately transferred to a neutralizing broth (e.g., Dey-Engley Neutralizing Broth) to stop the antimicrobial action of the iodine.

-

Quantification: Serial dilutions of the neutralized sample are made. An aliquot of each dilution is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubation and Counting: The plates are incubated under appropriate conditions (e.g., 24-48 hours at 37°C). The resulting colonies are counted, and the CFU/mL for each time point is calculated.

-

Analysis: The Log10 reduction in CFU/mL is calculated by comparing the count at each time point to the initial inoculum count. A ≥ 3-log10 reduction (99.9% kill) is typically considered the threshold for bactericidal activity.[9]

Protocol: In Vitro Cytotoxicity - Fibroblast Growth Assay

This protocol assesses the effect of an antiseptic on the proliferation of human cells involved in wound healing.

-

Cell Culture: Human diploid fibroblasts are cultured in polystyrene flasks using a suitable growth medium (e.g., DMEM with 10% Fetal Bovine Serum). Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are harvested and seeded into new culture flasks or multi-well plates at a specific density (e.g., 5,000 cells/cm²). They are allowed to attach and begin growing for 24 hours.

-

Exposure: After 24 hours, the standard growth medium is removed and replaced with a medium containing various concentrations of povidone-iodine (e.g., 1%, 0.1%, 0.025%, 0.01%) and a control medium (0%).

-

Cell Counting: At regular intervals (e.g., every 48 hours for 10-12 days), cells from triplicate cultures for each concentration are harvested using trypsin. The harvested cells are then counted using a hemocytometer or an automated cell counter.

-

Data Analysis: A growth curve is plotted for each concentration, showing the number of cells versus time. The curves are analyzed to determine the degree of growth inhibition or retardation compared to the control.[11] An alternative endpoint is to use a cell viability assay, such as the MTT assay, which measures the metabolic activity of the cells.[14]

Protocol: Formulation of Solid Lipid Nanoparticles (SLNs) via Solvent Emulsification-Diffusion

This protocol describes a modern method for creating advanced delivery systems for povidone-iodine.

-

Organic Phase Preparation: The solid lipid (e.g., glyceryl monostearate) and the active agent (povidone-iodine) are dissolved in a water-miscible or partially water-miscible organic solvent (e.g., benzyl alcohol, butyl lactate) at a slightly elevated temperature (e.g., 45-50°C) to form a clear solution.

-

Aqueous Phase Preparation: An aqueous solution is prepared containing one or more surfactants/emulsifiers (e.g., polysorbate 80, lecithin). This solution is heated to the same temperature as the organic phase.

-

Emulsification: The organic phase is added to the aqueous phase and subjected to high-shear homogenization or ultrasonication. This process breaks the organic phase into fine droplets, forming an oil-in-water (o/w) emulsion.

-

Diffusion and Nanoparticle Formation: The resulting warm nanoemulsion is then rapidly added to a large volume of cold water (e.g., 2-5°C) under continuous stirring. The rapid temperature drop and the dilution cause the organic solvent to diffuse from the lipid droplets into the water.

-

Solidification: As the solvent leaves the droplets, the lipid precipitates and solidifies, entrapping the povidone-iodine and forming solid lipid nanoparticles.

-

Purification: The resulting SLN dispersion can be purified to remove excess surfactant and solvent, typically through centrifugation or dialysis.[15][16]

Mechanisms and Pathways

Antimicrobial Mechanism of Action

The primary mechanism of povidone-iodine is the sustained release of free iodine (I₂) from the povidone polymer complex.[5][17] This free iodine is a powerful oxidizing agent that indiscriminately targets multiple components of microbial cells, leading to rapid cell death. This multi-targeted action is a key reason why microbial resistance to iodine is virtually nonexistent.[17]

Caption: Antimicrobial mechanism of povidone-iodine.

Host-Modulatory Signaling Pathway

Beyond its direct antimicrobial effects, povidone-iodine has been shown to modulate the host's inflammatory response, which can influence wound healing. Studies suggest it can downregulate pro-inflammatory cytokines while promoting factors associated with tissue repair.[1][18]

Caption: Povidone-iodine's modulation of host inflammatory pathways.

Logical and Experimental Workflows

Workflow: Historical Development of an Iodophor

This diagram illustrates the logical progression from identifying a problem with existing antiseptics to the development and establishment of povidone-iodine.

Caption: Logical workflow of povidone-iodine's development.

Workflow: Modern Formulation Development (SLN Example)

This diagram shows the typical workflow for creating and evaluating an advanced formulation of a known active ingredient like povidone-iodine.

Caption: Workflow for developing povidone-iodine nanoparticles.

Conclusion

The development of povidone-iodine was a pivotal moment in the history of antiseptics, transforming a powerful but harsh element into a safe, effective, and indispensable tool for infection control. From the pioneering work of Shelanski and Shelanski to modern advancements in nanoparticle formulations, its evolution reflects a continuous drive to enhance efficacy while improving patient safety. By understanding its historical context, quantitative performance, and the experimental rigor used in its evaluation, researchers and drug development professionals can better appreciate the legacy of povidone-iodine and identify new opportunities for innovation in antiseptic and wound care technologies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bactericidal activity of antiseptics against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]

- 6. azjournalbar.com [azjournalbar.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial effectiveness of povidone-iodine and consequences for new application areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. One moment, please... [farmaso.com]

- 11. researchgate.net [researchgate.net]

- 12. nutrition.bmj.com [nutrition.bmj.com]

- 13. academic.oup.com [academic.oup.com]

- 14. In vitro evaluation of skin sensitivity of povidone-iodine and other antiseptics using a three-dimensional human skin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jddtonline.info [jddtonline.info]

- 16. Preparation of solid lipid nanoparticles by a solvent emulsification-diffusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transforming growth factor β plays an important role in enhancing wound healing by topical application of Povidone-iodine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Povidone-Iodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of povidone-iodine (PVP-I), a widely used antiseptic agent. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the cellular and molecular effects of PVP-I in preclinical assessments. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the known toxicological pathways.

Executive Summary

Povidone-iodine, a complex of polyvinylpyrrolidone and iodine, exerts its well-known broad-spectrum antimicrobial activity through the release of free iodine.[1] In vitro studies are crucial for elucidating the potential cytotoxic and genotoxic effects of PVP-I on mammalian cells, providing insights into its safety profile at the cellular level. This guide consolidates findings from multiple in vitro models, revealing that the primary mechanisms of PVP-I-induced toxicity involve direct cell membrane damage, the induction of oxidative stress, and the activation of apoptotic pathways. While generally considered safe at low concentrations and with short exposure times, higher concentrations and prolonged contact can lead to significant cellular damage.

Cytotoxicity of Povidone-Iodine

The cytotoxic effects of povidone-iodine have been evaluated across various cell lines and formulations. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following tables summarize the IC50 values and other cytotoxicity data from representative in vitro studies.

Table 1: IC50 Values of Povidone-Iodine Formulations in CHO-K1 Cells

| Formulation | Assay | Exposure Time | IC50 | Reference |

| Repithel (liposomal) | Neutral Red | 30 min | 16-18% | [2] |

| Betaisodona Ointment | Neutral Red | 30 min | 8-9% | [2] |

| Betaisodona Solution | Neutral Red | 30 min | 1.8-2% | [2] |

| Repithel (liposomal) | MTT | 30 min | 5-10% | [2] |

| Betaisodona Ointment | MTT | 30 min | 1.3-2.5% | [2] |

| Betaisodona Solution | MTT | 30 min | 0.6-1.3% | [2] |

Table 2: Cytotoxicity of Povidone-Iodine in Various Cell Lines

| Cell Line | PVP-I Concentration | Exposure Time | Effect | Reference |

| Human Dermal Fibroblasts | 0.2% | 1 min | 32% reduction in cell viability | [3] |

| Human Dermal Fibroblasts | ≥ 0.8% | 1 min | 90% reduction in cell viability | [3] |

| Chondrocytes, Tenocytes, Fibroblast-like Synoviocytes | 0.3% | 1 min | More toxic than 5% PI | [4] |

| Murine Fibroblasts (L929) | Not specified | 30 min | IC50 of 6.3% | [4] |

Genotoxicity Profile

The genotoxic potential of povidone-iodine has been investigated using various in vitro assays. These studies are critical for assessing the risk of DNA damage and chromosomal aberrations.

Table 3: Summary of In Vitro Genotoxicity Studies of Povidone-Iodine

| Assay | Cell Line | Formulations Tested | Concentrations Tested | Outcome | Reference |

| Comet Assay | CHO-K1 | Repithel, Betaisodona Ointment, Betaisodona Solution | 4-6% Repithel, 3-5% Ointment, 1-2% Solution | Not genotoxic | [5] |

| Chromosome Aberration Test | CHO-K1 | Repithel, Betaisodona Ointment, Betaisodona Solution | 5-10% Repithel, 2.5-5% Ointment, 1.25-2.5% Solution | Not genotoxic | [5] |

| L5178Y Mouse Lymphoma Assay | L5178Y | PVP-I, PVP, KI, I2 | Not specified | Inactive (marginal activity with S9 activation) | [6] |

| Balb/c 3T3 Transformation Assay | Balb/c 3T3 | PVP-I | 5 mg/ml | Marginal activity | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are protocols for key in vitro assays commonly used to evaluate the toxicology of povidone-iodine.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Expose cells to various concentrations of the povidone-iodine formulation for the desired exposure time (e.g., 30 minutes).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

-

Cell Preparation: Expose cells to the test substance for a defined period (e.g., 4 hours).

-

Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail".

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Chromosome Aberration Test

This assay is used to identify agents that cause structural changes in chromosomes.

-

Cell Culture and Treatment: Culture cells (e.g., CHO-K1) and expose them to the test substance for a specific duration (e.g., 4 hours), both with and without metabolic activation (S9 mix).

-

Metaphase Arrest: After a recovery period, add a metaphase-arresting agent (e.g., Colcemid) to the culture medium to accumulate cells in the metaphase stage of mitosis.

-

Harvesting and Hypotonic Treatment: Harvest the cells and treat them with a hypotonic solution to swell the cells and disperse the chromosomes.

-

Fixation: Fix the cells using a mixture of methanol and acetic acid.

-

Slide Preparation and Staining: Drop the fixed cell suspension onto microscope slides, air-dry, and stain with Giemsa.

-

Microscopic Analysis: Analyze the metaphase spreads for structural chromosome aberrations (e.g., breaks, gaps, deletions, and exchanges).

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of povidone-iodine at the cellular level are mediated by several interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

General Mechanism of Action

Povidone-iodine acts as a carrier for iodine, which is the active microbicidal and cytotoxic agent. The complex releases free iodine, which then targets multiple cellular components.

Caption: General mechanism of povidone-iodine action.

Oxidative Stress Pathway

Free iodine is a potent oxidizing agent that can induce oxidative stress within the cell, leading to damage of macromolecules and disruption of cellular functions.

Caption: Povidone-iodine induced oxidative stress pathway.

Apoptotic Pathway

Povidone-iodine can induce programmed cell death, or apoptosis, through the activation of a caspase cascade. Evidence suggests the involvement of the intrinsic (mitochondrial) pathway.

Caption: Povidone-iodine induced apoptotic pathway.

Conclusion

The in vitro toxicological profile of povidone-iodine is characterized by dose- and time-dependent cytotoxicity. The primary mechanisms of toxicity involve oxidative damage to cellular components and the induction of apoptosis, likely through the mitochondrial pathway. Genotoxicity studies have largely shown a lack of significant DNA damage at concentrations that are not excessively cytotoxic. These findings are essential for risk assessment and for guiding the development of new formulations with improved safety profiles. Further research is warranted to fully elucidate the complex signaling networks involved in povidone-iodine-induced cellular responses.

References

- 1. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative study of in vitro cytotoxicity of povidone-iodine in solution, in ointment or in a liposomal formulation (Repithel) and selected antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 550 Povidone Iodine Induced Apoptosis and Its Effect on Wound Healing in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Toxicity Study of Antiseptic Solutions Containing Povidone–Iodine and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lack of in vitro genotoxicity of povidone-iodine in solution, in ointment or in a liposomal formulation (Repithel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of somatogenotoxicity of povidone-iodine using two in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation Pathways of Povidone-Iodine in Aqueous Solutions: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Povidone-iodine (PVP-I) is a widely utilized antiseptic, valued for its broad-spectrum antimicrobial activity and favorable safety profile compared to elemental iodine. It is a complex of povidone (polyvinylpyrrolidone) and iodine. In aqueous solutions, PVP-I exists in a dynamic equilibrium, where free iodine, the primary biocidal species, is slowly released from the povidone polymer carrier. The stability of these solutions is paramount to ensuring their therapeutic efficacy. This guide provides a detailed examination of the degradation pathways of povidone-iodine in aqueous environments, the factors influencing its stability, and the analytical methods used to quantify its degradation.

Core Degradation Pathways

The degradation of povidone-iodine in aqueous solutions is a multifaceted process primarily involving the loss of "available iodine," which is the iodine species capable of microbial inactivation. This degradation is influenced by several factors, including pH, temperature, and exposure to light. The primary degradation products are iodide (I⁻) and iodate (IO₃⁻), which are microbiologically inactive.

The central equilibrium in a PVP-I solution is the release of free molecular iodine (I₂) from the povidone complex. This free iodine is what exerts the antimicrobial effect. However, this free iodine can undergo further chemical transformations, leading to a reduction in the available iodine concentration.

The key degradation reactions are:

-

Reduction of Iodine: Free iodine (I₂) can be reduced to iodide (I⁻). This process can be accelerated by the presence of reducing agents in the formulation or from external sources.

-

Hydrolysis and Disproportionation: In aqueous solutions, particularly under neutral to alkaline conditions, free iodine undergoes hydrolysis to form hypoiodous acid (HOI). This is followed by a disproportionation reaction where hypoiodous acid is converted into iodide (I⁻) and iodate (IO₃⁻). This pathway is a significant contributor to the loss of available iodine.

The overall stability of a povidone-iodine solution is a function of the equilibrium between the povidone-iodine complex and free iodine, and the subsequent conversion of free iodine to inactive iodide and iodate ions.

Figure 1: Core degradation pathways of povidone-iodine in aqueous solution.

Quantitative Analysis of Degradation

The stability of povidone-iodine solutions is assessed by monitoring the concentration of available iodine over time under various storage conditions. The following tables summarize stability data compiled from multiple studies.

Table 1: Stability of Povidone-Iodine Solutions Under Various Storage Conditions

| PVP-I Concentration | Storage Conditions | Duration | Available Iodine Remaining | Reference |

| 10% | Room Temperature | 200 days | Stable | [1] |

| 10% | 37°C | 6 months | 98% | [ ] |

| 7.5% | Room Temperature | 200 days | Stable | [1] |

| 2.5% Ophthalmic Sol. | Room Temp, Amber Glass | 35 months (calculated) | >90% | [ ] |

| 2.5% Ophthalmic Sol. | Room Temp, Plastic | 9 months (calculated) | >90% | [ ] |

| 2% | Refrigerator (2-8°C), Plastic, Uncapped | 7 days | >94% | [2] |

| 1% | Refrigerator (2-8°C), Plastic, Uncapped | 7 days | <90% | [2] |

| 0.75% Gargle | Room Temperature | 50 days | Stable | [1] |

| 0.5% | Room Temp, Light-unshielded, Closed Container | 3-4 weeks | Maintained bactericidal activity | [3] |

| 0.5% | 4°C, Light-shielded, Closed Container | >4 weeks | Highest stability observed | [3] |

Table 2: Influence of pH on Povidone-Iodine Efficacy

| pH Range | Effect on Antimicrobial Efficacy | Reference |

| 1.5 - 6.5 | Effective range for activity and stability | [4][5] |

| 3 - 6 | Optimal range | [4][5] |

| Rising pH | Strongly diminished antimicrobial effect | [6][7] |

Experimental Protocols

Accurate assessment of povidone-iodine degradation requires robust analytical methodologies. The following are detailed protocols for the determination of available iodine and the quantification of its primary degradation products, iodide and iodate.

Protocol 1: Determination of Available Iodine by Titration

This method is based on the redox titration of free iodine with a standardized sodium thiosulfate solution.

Materials and Reagents:

-

Povidone-Iodine solution (sample)

-

Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution (1% w/v), freshly prepared

-

Deionized water

-

250 mL Erlenmeyer flask

-

50 mL burette

-

Pipettes

Procedure:

-

Accurately pipette a specific volume of the povidone-iodine solution (e.g., 5.0 mL) into a 250 mL Erlenmeyer flask.

-

Dilute the sample with approximately 100 mL of deionized water to ensure a sufficient volume for titration and clear observation of the endpoint.

-

Titrate the solution with standardized 0.1 N sodium thiosulfate solution. The brown color of the iodine will fade to a pale yellow.

-

When the solution reaches a straw-yellow color, add 2-3 mL of the starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

-

Continue the titration dropwise with constant swirling until the blue color completely disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Perform a blank titration with deionized water and the starch indicator, and subtract this volume from the sample titration volume.

-

Calculate the amount of available iodine using the following formula:

-

Available Iodine (mg) = (V_sample - V_blank) * N * 126.9

-

Where:

-

V_sample is the volume of Na₂S₂O₃ used for the sample (mL)

-

V_blank is the volume of Na₂S₂O₃ used for the blank (mL)

-

N is the normality of the Na₂S₂O₃ solution

-

126.9 is the equivalent weight of iodine

-

-

Protocol 2: Simultaneous Determination of Iodide and Iodate by Ion Chromatography (IC)

Ion chromatography is a powerful technique for separating and quantifying ionic species in a complex matrix.

Instrumentation and Columns:

-

Ion chromatograph equipped with a suppressed conductivity detector.

-

Anion-exchange analytical column suitable for halide and oxyhalide separation.

-

Anion-exchange guard column.

Reagents and Standards:

-

Eluent: A suitable eluent, such as a potassium hydroxide (KOH) or carbonate/bicarbonate solution, prepared in deionized water. The concentration will depend on the column and instrument manufacturer's recommendations.

-

Regenerant for the suppressor.

-

Stock standard solutions of iodide (I⁻) and iodate (IO₃⁻) (e.g., 1000 mg/L).

-

Working standard solutions prepared by diluting the stock standards to a range of concentrations that bracket the expected sample concentrations.

Procedure:

-

Sample Preparation: Dilute the povidone-iodine solution with deionized water to bring the expected concentrations of iodide and iodate within the calibration range of the instrument. A pre-treatment step to remove the povidone polymer may be necessary to prevent column fouling. This can be achieved by passing the diluted sample through a solid-phase extraction (SPE) cartridge (e.g., a C18 cartridge) or by ultrafiltration.

-

Instrument Setup: Set up the ion chromatograph according to the manufacturer's instructions, ensuring the system is equilibrated with the eluent.

-

Calibration: Inject the working standard solutions in ascending order of concentration to generate a calibration curve for both iodide and iodate. The peak area or height is plotted against the concentration.

-

Sample Analysis: Inject the prepared sample into the ion chromatograph.

-

Data Analysis: Identify and quantify the iodide and iodate peaks in the sample chromatogram based on their retention times compared to the standards. Calculate the concentrations using the calibration curve.

Figure 2: Experimental workflow for a povidone-iodine stability study.

Conclusion

The degradation of povidone-iodine in aqueous solutions is a critical factor affecting its efficacy as an antiseptic. The primary degradation pathways involve the conversion of active available iodine into inactive iodide and iodate species. This process is significantly influenced by environmental factors such as pH, temperature, and light exposure. For professionals in drug development and research, a thorough understanding of these degradation pathways and the analytical methods to monitor them is essential for formulating stable and effective povidone-iodine products. The use of appropriate analytical techniques, such as titration and ion chromatography, allows for the precise quantification of both the active ingredient and its degradation products, ensuring product quality and performance.

References

- 1. Stability Test of Povidone-Iodine Solution [jkshp.or.kr]

- 2. The Stability of Polyvinylpyrrolidone Iodine in Diluted Variable Solution and Variable Condition [jkshp.or.kr]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. rjptonline.org [rjptonline.org]

- 6. pH influence on antibacterial efficacy of common antiseptic substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Povidone-Iodine Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of povidone-iodine (PVP-I) formulations. Povidone-iodine, a complex of polyvinylpyrrolidone (PVP) and iodine, is a widely used antiseptic. Its efficacy and stability are critically dependent on the concentration of available iodine and the nature of the interaction between povidone and iodine species. Spectroscopic methods offer powerful tools for characterizing these formulations, ensuring their quality, and elucidating the chemical equilibria at play.

Introduction to Povidone-Iodine and the Importance of Spectroscopic Analysis

Povidone-iodine is valued for its broad-spectrum antimicrobial activity and reduced toxicity compared to elemental iodine.[1] The key to its function lies in the controlled release of free iodine from the PVP-iodine complex. The complexation involves various iodine species, primarily the triiodide ion (I₃⁻), which exists in equilibrium with molecular iodine (I₂) and iodide (I⁻). Spectroscopic techniques are indispensable for:

-

Quantifying available iodine: Ensuring the formulation meets pharmacopeial standards.

-

Characterizing the PVP-iodine complex: Understanding the nature of the chemical interactions.

-

Identifying and quantifying different iodine species: Elucidating the mechanism of action and stability.

-

Assessing formulation stability: Monitoring changes in the chemical composition over time.

-

Detecting impurities and degradation products: Ensuring the safety and quality of the product.

Key Spectroscopic Techniques and Their Applications

A multi-faceted approach employing various spectroscopic methods is often necessary for a thorough analysis of PVP-I formulations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of iodine species in PVP-I formulations. The different forms of iodine absorb light at distinct wavelengths in the UV-Vis region.

Core Principles: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Applications:

-

Determination of available iodine: A common quality control parameter.

-

Simultaneous estimation of polyvinylpyrrolidone (PVP), iodate, and iodine. [2]

-

Monitoring the stability of PVP-I solutions.

Quantitative Data Summary:

| Species | Wavelength of Maximum Absorbance (λmax) |

| Polyvinylpyrrolidone (PVP) | ~240 nm |

| Iodate (IO₃⁻) | ~290 nm |

| Triiodide (I₃⁻) | ~290 nm and ~350-360 nm[3] |

| Molecular Iodine (I₂) | ~460 nm[3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a sample and studying intermolecular interactions. In the context of PVP-I, it is primarily used to characterize the povidone polymer and its interaction with iodine.